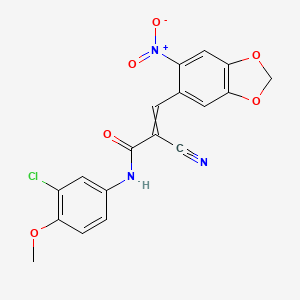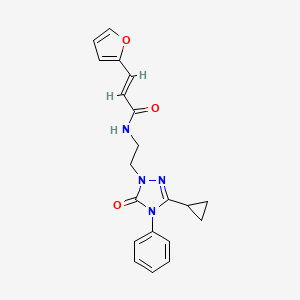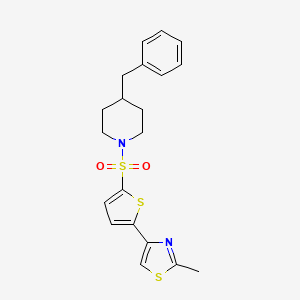![molecular formula C12H20N6S B2538268 1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1207046-49-8](/img/structure/B2538268.png)
1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic compound containing a pyrazole ring fused to a pyrimidine ring . The compound has several functional groups, including an aminoethyl group (NH2-CH2-CH2-), an isobutyl group ((CH3)2CH-CH2-), and a methylthio group (CH3-S-). These functional groups could potentially participate in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core could potentially result in the formation of hydrogen bonds with other molecules. The methylthio group could also contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The aminoethyl group could participate in reactions involving nucleophilic substitution or condensation . The methylthio group could potentially undergo oxidation to form a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
One study highlights the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, a related compound, emphasizing their application in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. This review covers synthetic pathways and the use of various catalysts for developing derivatives with potential as lead molecules (Parmar, Vala, & Patel, 2023).
Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine
Another study reviews the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, demonstrating its broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This work suggests room for further exploration of this scaffold in drug development (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
Research on the regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines discusses the importance of these factors in developing compounds with specific medicinal properties. This review addresses the controversies and challenges in achieving desired regioselectivity, highlighting the potential for creating targeted therapies (Mohamed & Mahmoud, 2019).
Pyrazolines and Their Therapeutic Applications
A comprehensive review on the therapeutic applications of pyrazolines, a closely related compound, discusses their antimicrobial, anti-inflammatory, antidepressant, and anticancer properties. This paper reviews patents and literature from 2000 – 2011, indicating the wide-ranging potential of pyrazoline derivatives in pharmacology (Shaaban, Mayhoub, & Farag, 2012).
Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives
A study on the anti-inflammatory activity of substituted 1,2,3,4 tetrahydropyrimidine derivatives showcases the potential of pyrimidine compounds in designing leads for anti-inflammatory activity. This research emphasizes the role of structural modification in enhancing biological activity (Gondkar, Deshmukh, & Chaudhari, 2013).
Propiedades
IUPAC Name |
1-(2-aminoethyl)-N-(2-methylpropyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6S/c1-8(2)6-14-10-9-7-15-18(5-4-13)11(9)17-12(16-10)19-3/h7-8H,4-6,13H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDWPTUBQVSHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2538185.png)



![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)



![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)
![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)

